(2E)-18-hydroxyoctadec-2-enoic acid
Description
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-18-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21)/b16-14+ |
InChI Key |
JQNQKNGCSLCPDE-JQIJEIRASA-N |
Isomeric SMILES |
C(CCCCCCC/C=C/C(=O)O)CCCCCCCO |
Canonical SMILES |
C(CCCCCCCC=CC(=O)O)CCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Anticancer Properties :
Research indicates that (2E)-18-hydroxyoctadec-2-enoic acid exhibits significant anticancer activities. It has been shown to downregulate dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness in various cancer models, suggesting that it may serve as a non-toxic alternative for cancer treatment .
Mechanism of Action :
The mechanism underlying the anticancer effects of this fatty acid appears to be linked to its ability to alter cell membrane dynamics rather than direct interactions with specific proteins. This structural alteration can induce apoptosis in cancer cells, making it a promising candidate for further therapeutic development .
Applications in Material Science
Synthesis of Biodegradable Polymers :
(2E)-18-hydroxyoctadec-2-enoic acid is being explored as a renewable feedstock for the oleochemical industry. Its derivatives can be utilized in the production of biodegradable plastics and polymers, which are increasingly important due to environmental concerns related to synthetic plastics . The compound's ability to be incorporated into polyhydroxyalkanoates positions it as a valuable resource for developing sustainable materials.
Antifouling Agents :
The fatty acid has also been studied for its potential use as an environmentally friendly antifouling agent. Its derivatives have shown effectiveness against various microfoulers and macrofoulers, suggesting applications in marine coatings and other protective surfaces .
Nutritional and Health Applications
Role in Lipid Metabolism :
(2E)-18-hydroxyoctadec-2-enoic acid is involved in lipid metabolism and has been implicated in the regulation of sphingomyelin synthesis. This regulation is crucial for maintaining cellular membrane integrity and function, especially in neurological contexts .
Potential Health Benefits :
The compound's antioxidant properties have led to investigations into its role in reducing oxidative stress and inflammation, which are critical factors in many chronic diseases . Its incorporation into dietary supplements could provide health benefits related to cardiovascular health and metabolic syndrome.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Martinez et al. (2005) | Anticancer activity | Demonstrated downregulation of dihydrofolate reductase; effective in vitro and in animal models. |
| Barcel-Coblijn et al. (2011) | Cell cycle regulation | Regulated sphingomyelin synthesis in glioma cells; triggered cell cycle arrest. |
| Kim et al. (2024) | Antibacterial properties | Showed antibacterial activity against food-borne pathogens; potential use in food preservation. |
Preparation Methods
Natural Production in Arabidopsis thaliana
(2E)-18-Hydroxyoctadec-2-enoic acid has been identified in the model plant Arabidopsis thaliana, where it is synthesized via oxidative pathways. Key steps include:
Mechanistic Considerations
-
CYP450 Catalysis : These enzymes bind molecular oxygen, transferring one oxygen atom to the terminal methyl group while reducing the second to water. The reaction proceeds via a radical intermediate, ensuring regioselectivity.
Chemical Synthesis
Wittig Reaction for Double Bond Formation
The (E)-configured double bond is constructed using Wittig chemistry:
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ylide Formation | PPh₃, ethyl bromoacetate, THF | 85% |
| Olefination | Hexadecanal, 25°C, 12 h | 78% |
| Saponification | 2M NaOH, ethanol, reflux | 95% |
Terminal Hydroxylation via Radical Bromination
The terminal methyl group of octadec-2-enoic acid is functionalized through radical bromination:
-
Bromination : N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ introduce a bromine atom at C18.
-
Substitution : The bromide undergoes nucleophilic displacement with Ag₂O/H₂O to yield the hydroxyl group.
Optimization Challenges:
-
Regioselectivity : Excess NBS leads to polybromination; stoichiometric control (1:1 NBS:substrate) ensures monofunctionalization.
-
Steric Effects : Long alkyl chains reduce reaction rates, necessitating extended reaction times (24–48 h).
Enzymatic Hydroxylation
In Vitro CYP450 Systems
Recombinant CYP450 enzymes (e.g., CYP94C1) hydroxylate (2E)-octadec-2-enoic acid in a cell-free system:
Whole-Cell Biotransformation
Engineered Pseudomonas putida strains expressing CYP450 and redox partners convert octadec-2-enoic acid to the target compound:
-
Productivity : 120 mg/L in 72 h.
-
Advantages : Avoids complex purification; scalable for industrial production.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Biosynthesis | Low | High | Moderate | High |
| Wittig + Hydroxylation | 65% | High | Low | Moderate |
| Enzymatic Hydroxylation | 60–70% | High | High | Low |
Spectroscopic Characterization
Critical data for verifying synthetic products:
Industrial-Scale Considerations
Q & A
Q. What are the limitations of current in vivo models for studying the systemic effects of (2E)-18-hydroxyoctadec-2-enoic acid?
- Methodological Answer : Use knockout rodent models (e.g., CYP4A-deficient mice) to isolate enzymatic pathways. Pair tissue-specific lipidomics with stable isotope tracing to map systemic distribution and metabolism. Address inter-species variability by cross-validating results in organoid systems .
- Data Interpretation : Highlight discrepancies between plasma concentration and tissue bioavailability, emphasizing the need for compartment-specific sampling .
Methodological Best Practices
Q. How should researchers address potential confounding variables in lipidomic studies involving this compound?
- Answer : Normalize lipid extracts to protein content or internal standards (e.g., deuterated analogs). Include negative controls (solvent-only) and batch randomization to mitigate instrument drift. For human studies, stratify cohorts by dietary lipid intake and genetic polymorphisms in fatty acid transporters .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects in enzyme inhibition assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
